molecular formula C9H8N2 B1237480 cis-Dipyrrin

cis-Dipyrrin

Cat. No. B1237480
M. Wt: 144.17 g/mol
InChI Key: OVTCUIZCVUGJHS-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-dipyrrin is the cis-isomer of dipyrrin.

Scientific Research Applications

Metal Dipyrrin Complexes: Design, Synthesis, and Applications

Recent developments in metal dipyrrinato complexes, based on dipyrrins, have gained significant attention due to their unique properties. These complexes have applications in sensing, materials science, self-assembly, and catalysis. The synthesis of dipyrrins and their analogues, geometrical considerations, and properties of metal-dipyrrin complexes are crucial in their diverse applications (Singh et al., 2020).

New Aspects in Bis and Tris(dipyrrinato)metal Complexes

Dipyrrins serve as monovalent bidentate ligand molecules coordinating with various cations. These complexes exhibit intense luminescence and are used in constructing self-assembled nanoarchitectures like nanowires, nanosheets, and metal–organic frameworks. These properties make them suitable for applications in thermoelectric and photoelectric conversion (Sakamoto et al., 2015).

Pyriplatin-Boron-Dipyrromethene Conjugates: Imaging and Photodynamic Therapy

Monofunctional pyriplatin analogues with boron-dipyrromethene (BODIPY) pendants have been designed for photocytotoxic properties. These Pt-BODIPY conjugates exhibit absorption and emission bands useful for cellular imaging and are investigated for their potential in photodynamic therapy. The study demonstrates how these conjugates can be used as effective imaging agents and in cancer therapy (Raza et al., 2018).

properties

Product Name

cis-Dipyrrin

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

(2Z)-2-(1H-pyrrol-2-ylmethylidene)pyrrole

InChI

InChI=1S/C9H8N2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-7,10H/b9-7-

InChI Key

OVTCUIZCVUGJHS-CLFYSBASSA-N

Isomeric SMILES

C1=C/C(=C/C2=CC=CN2)/N=C1

Canonical SMILES

C1=CC(=CC2=CC=CN2)N=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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